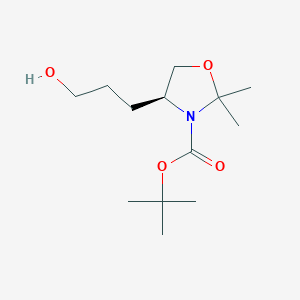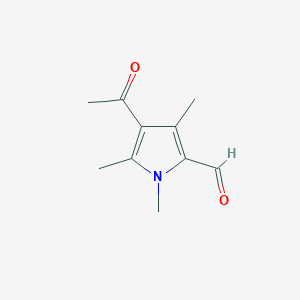
(E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile
Overview
Description
(E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile is an organic compound characterized by the presence of a bromo-substituted phenyl ring, methoxy groups, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3,5-dimethoxybenzaldehyde and methoxymethyltriphenylphosphonium chloride.
Wittig Reaction: The key step in the synthesis is the Wittig reaction, where the aldehyde reacts with the phosphonium ylide to form the desired (E)-alkene.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromo group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-bromo-3,5-dimethoxybenzoic acid.
Reduction: Formation of 3-(4-bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enamine.
Substitution: Formation of 3-(4-substituted-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile.
Scientific Research Applications
(E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel organic materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of nitrile-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile depends on its application:
Pharmaceuticals: It may interact with specific enzymes or receptors in the body, modulating their activity and leading to therapeutic effects.
Materials Science: The compound’s electronic properties can influence the behavior of materials in electronic devices.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-propenenitrile: Lacks the methoxymethyl group, which may affect its reactivity and applications.
(E)-3-(4-Chloro-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile: Substitution of bromine with chlorine can lead to differences in chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-16-8-10(7-15)4-9-5-11(17-2)13(14)12(6-9)18-3/h4-6H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVLRBPIBXTWKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=CC1=CC(=C(C(=C1)OC)Br)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301166723 | |
| Record name | 3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)-2-propenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56518-39-9 | |
| Record name | 3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56518-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)-2-propenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B144175.png)






![4H-Cyclopenta[def]phenanthren-4-one](/img/structure/B144189.png)





